molecular formula C17H17NO B12673606 2-Piperidinone, 3,4-diphenyl-, cis- CAS No. 132604-97-8

2-Piperidinone, 3,4-diphenyl-, cis-

Cat. No.: B12673606
CAS No.: 132604-97-8
M. Wt: 251.32 g/mol
InChI Key: ADESRNXGTAJDPF-JKSUJKDBSA-N
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Description

2-Piperidinone, 3,4-diphenyl-, cis- is a chemical compound belonging to the class of piperidinones, which are six-membered heterocyclic compounds containing one nitrogen atom. Piperidinones are significant in the field of organic chemistry due to their presence in various pharmaceuticals and natural products . The cis- configuration indicates the spatial arrangement of the phenyl groups on the piperidinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperidinone, 3,4-diphenyl-, cis- typically involves the cyclization of appropriate precursors. One common method is the intramolecular amination of organoboronates, which provides piperidinones via a 1,2-metalate shift of an aminoboron “ate” complex . Another method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts .

Industrial Production Methods: Industrial production of piperidinones often employs continuous flow reactions and microwave irradiation to enhance efficiency and yield. For example, a practical continuous flow reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities .

Chemical Reactions Analysis

Types of Reactions: 2-Piperidinone, 3,4-diphenyl-, cis- undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding lactams.

    Reduction: Formation of piperidines.

    Substitution: Introduction of different substituents on the piperidinone ring.

Common Reagents and Conditions:

    Oxidation: Utilizes oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Employs hydrogenation catalysts like palladium on carbon.

    Substitution: Involves reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation: Produces lactams.

    Reduction: Yields piperidines.

    Substitution: Results in various substituted piperidinones.

Scientific Research Applications

2-Piperidinone, 3,4-diphenyl-, cis- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Piperidinone, 3,4-diphenyl-, cis- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Properties

CAS No.

132604-97-8

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

(3S,4R)-3,4-diphenylpiperidin-2-one

InChI

InChI=1S/C17H17NO/c19-17-16(14-9-5-2-6-10-14)15(11-12-18-17)13-7-3-1-4-8-13/h1-10,15-16H,11-12H2,(H,18,19)/t15-,16+/m0/s1

InChI Key

ADESRNXGTAJDPF-JKSUJKDBSA-N

Isomeric SMILES

C1CNC(=O)[C@@H]([C@@H]1C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1CNC(=O)C(C1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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